molecular formula C11H8F3NO2 B12446664 N-[6-methyl-2-(trifluoromethyl)chromen-4-ylidene]hydroxylamine

N-[6-methyl-2-(trifluoromethyl)chromen-4-ylidene]hydroxylamine

Cat. No.: B12446664
M. Wt: 243.18 g/mol
InChI Key: DKMDLBXNGVCJNU-UHFFFAOYSA-N
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Description

N-[6-methyl-2-(trifluoromethyl)chromen-4-ylidene]hydroxylamine is a synthetic organic compound characterized by the presence of a chromene ring substituted with a methyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-methyl-2-(trifluoromethyl)chromen-4-ylidene]hydroxylamine typically involves the reaction of 6-methyl-2-(trifluoromethyl)chromene with hydroxylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions and can be scaled up to produce significant quantities of the compound. The use of continuous flow reactors also enhances the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[6-methyl-2-(trifluoromethyl)chromen-4-ylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydroxylated derivatives. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

N-[6-methyl-2-(trifluoromethyl)chromen-4-ylidene]hydroxylamine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development.

    Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-[6-methyl-2-(trifluoromethyl)chromen-4-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    N-[6-methyl-2-(trifluoromethyl)chromen-4-ylidene]hydroxylamine: Unique due to the presence of both methyl and trifluoromethyl groups on the chromene ring.

    N-[6-methyl-2-(fluoromethyl)chromen-4-ylidene]hydroxylamine: Similar structure but with a fluoromethyl group instead of a trifluoromethyl group.

    N-[6-methyl-2-(chloromethyl)chromen-4-ylidene]hydroxylamine: Contains a chloromethyl group, which affects its reactivity and properties.

Uniqueness

This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H8F3NO2

Molecular Weight

243.18 g/mol

IUPAC Name

N-[6-methyl-2-(trifluoromethyl)chromen-4-ylidene]hydroxylamine

InChI

InChI=1S/C11H8F3NO2/c1-6-2-3-9-7(4-6)8(15-16)5-10(17-9)11(12,13)14/h2-5,16H,1H3

InChI Key

DKMDLBXNGVCJNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=NO)C(F)(F)F

Origin of Product

United States

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